3-O-Methyl 4-Hydroxy Estradiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREWTGIWXABZAC-PYEWSWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560780 | |
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5976-66-9 | |
| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation and Enzymatic Context of 3 O Methyl 4 Hydroxy Estradiol
Biosynthesis from 4-Hydroxyestradiol (B23129)
3-O-Methyl 4-Hydroxy Estradiol (B170435), more commonly known in scientific literature as 4-methoxyestradiol (B23171) (4-MeOE2), is an endogenous metabolite of estradiol. wikipedia.org Its biosynthesis is a key step in the Phase II metabolism of estrogens, following the initial Phase I hydroxylation of estradiol. rupahealth.com The precursor molecule, 4-hydroxyestradiol (4-OH-E2), is a catechol estrogen formed from estradiol by the action of cytochrome P450 enzymes, particularly CYP1B1. rupahealth.comtaylorandfrancis.com The conversion of the potentially carcinogenic 4-hydroxyestradiol to the less reactive and relatively inert 4-methoxyestradiol is a crucial detoxification step. taylorandfrancis.comrupahealth.com This biotransformation is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). wikipedia.orgnih.gov
It is important to clarify that while the compound is named "3-O-Methyl 4-Hydroxy Estradiol" in the context of this article, research indicates that the methylation of 4-hydroxyestradiol by COMT occurs at the 4-hydroxyl group, yielding 4-methoxyestradiol. aacrjournals.org The formation of 3-methoxy-4-hydroxyestradiol has not been observed as a product of COMT-mediated methylation. aacrjournals.org
Role of Catechol-O-Methyltransferase (COMT) in 3-O-Methylation
Catechol-O-Methyltransferase (COMT) is the primary enzyme responsible for the methylation of catechol estrogens, including 4-hydroxyestradiol. aacrjournals.orgoup.com This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring of the estrogen molecule. nih.govresearchgate.net This O-methylation process is a vital detoxification pathway, as it converts reactive catechol estrogens into more stable and less harmful methoxy (B1213986) derivatives. rupahealth.comnih.gov The inactivation of catechol estrogens by COMT is significant because these metabolites, particularly 4-hydroxyestradiol, can be oxidized to form quinones that can cause DNA damage and contribute to carcinogenesis. rupahealth.comoup.comnih.gov COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both of which are encoded by the same gene. aacrjournals.orgnih.gov S-COMT is the predominant form in most tissues, including the liver and kidneys, which are major sites of estrogen metabolism. aacrjournals.orgnih.gov
The efficiency of COMT in methylating catechol estrogens varies depending on the substrate. Studies on the kinetics of COMT-catalyzed methylation reveal that the enzyme has a higher catalytic efficiency for 4-hydroxyestradiol compared to 2-hydroxyestradiol (B1664083). aacrjournals.org The methylation of 4-hydroxyestradiol by COMT exhibits sigmoidal saturation kinetics, which suggests cooperative binding of the substrate to the enzyme. aacrjournals.org In contrast, the methylation of 2-hydroxyestradiol follows typical Michaelis-Menten kinetics. aacrjournals.org
| Substrate | Product | Km (μM) | kcat (min-1) | kcat/Km (mM-1 min-1) |
| 4-Hydroxyestradiol | 4-Methoxyestradiol | 1.8 | 255 | 142 |
| 2-Hydroxyestradiol | 2-Methoxyestradiol (B1684026) | 1.9 | 120 | 63 |
| 2-Hydroxyestradiol | 2-Hydroxy-3-methoxyestradiol | 4.1 | 119 | 29 |
This table presents the kinetic parameters for the methylation of 4-hydroxyestradiol and 2-hydroxyestradiol by COMT. Data sourced from Cancer Research. aacrjournals.org
The O-methylation of 4-hydroxyestradiol can be influenced by the presence of other catechol estrogens, which can act as competitive inhibitors. aacrjournals.orgnih.gov Specifically, 2-hydroxyestradiol has been shown to inhibit the methylation of 4-hydroxyestradiol. nih.gov This inhibition is of a mixed type, affecting both the Km and Vmax of the reaction. nih.gov The inhibition constant (Ki) for the competitive component of this inhibition is 5.7 µM. nih.gov This competition is significant in tissues where both 2- and 4-hydroxyestradiol are produced in comparable amounts, as it can lead to a reduced inactivation of the more carcinogenic 4-hydroxyestradiol. nih.gov In competitive methylation experiments with equimolar concentrations of various catechol estrogens, the formation of 4-methoxy products was preferential, followed by 2-methoxy and then 3-methoxy products, which aligns with the higher catalytic efficiency of COMT for 4-hydroxy substrates. aacrjournals.org
Influence of Genetic Polymorphisms in COMT on 3-O-Methylation Activity
The activity of the COMT enzyme is not uniform across the population due to common genetic polymorphisms. nih.govaacrjournals.org A well-studied single nucleotide polymorphism (SNP) in the COMT gene is a G-to-A transition at codon 158 of the membrane-bound form (or 108 in the soluble form), which results in a valine (Val) to methionine (Met) substitution (Val158Met). aacrjournals.orgoup.com This substitution leads to a thermolabile enzyme with significantly reduced activity. aacrjournals.orgaacrjournals.org Individuals homozygous for the Met allele (Met/Met) have a three- to four-fold lower COMT activity compared to those homozygous for the Val allele (Val/Val). oup.comfrontiersin.org Heterozygous individuals (Val/Met) exhibit intermediate enzyme activity. nih.gov
This genetically determined variation in COMT activity can have significant implications for the metabolism of catechol estrogens. aacrjournals.orgnih.gov Lower COMT activity, as seen in individuals with the Met/Met genotype, can lead to higher circulating levels of catechol estrogens like 4-hydroxyestradiol due to their reduced methylation and clearance. oup.comresearchgate.net This, in turn, may increase the risk of developing certain hormone-dependent cancers. nih.govnih.gov The lower activity of the variant COMT has been demonstrated in breast cancer cell lines, where cells with the Met/Met genotype showed two- to three-fold lower catalytic activity than cells with the Val/Val genotype. aacrjournals.org
| COMT Genotype | Relative Enzyme Activity | Implication for 4-Hydroxyestradiol Methylation |
| Val/Val | High | Efficient methylation and detoxification |
| Val/Met | Intermediate | Moderate methylation and detoxification |
| Met/Met | Low | Reduced methylation, leading to higher levels of 4-hydroxyestradiol |
This table summarizes the impact of the COMT Val158Met polymorphism on enzyme activity and its consequence for the metabolism of 4-hydroxyestradiol.
Biological Activities and Mechanisms of Action of 3 O Methyl 4 Hydroxy Estradiol
Interaction with Estrogen Receptors (ERα and ERβ)
The interaction of 3-O-Methyl 4-Hydroxy Estradiol (B170435) with the primary estrogen receptors, ERα and ERβ, is characterized by a significantly lower affinity compared to estradiol, which influences its capacity to modulate estrogen-responsive genes.
Research indicates that 3-O-Methyl 4-Hydroxy Estradiol has a minimal affinity for estrogen receptors rupahealth.com. Competitive binding assays have quantified this, showing a low relative binding affinity (RBA) for both ERα and ERβ when compared to estradiol (E2), which is set as the 100% reference standard. One data set reports an RBA of 2.0% for ERα and 1.0% for ERβ wikipedia.org. Another study using rat uterine cytosol found an RBA of 1.3% wikipedia.org. This low affinity suggests that at physiological concentrations, its direct estrogenic effects through receptor binding are considerably weaker than those of estradiol.
| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Source |
|---|---|---|---|
| Estradiol (E2) | 100 | 100 | Reference |
| This compound (4-Methoxyestradiol) | 2.0 | 1.0 | wikipedia.org |
| This compound (4-Methoxyestradiol) | 1.3 ± 0.2 (rat uterine cytosol) | wikipedia.org |
Despite its low binding affinity, studies on related methoxylated estrogens suggest that this compound can still modulate ER-mediated gene transcription. For instance, 4-methoxyequilenin, a methoxylated equine estrogen metabolite, was shown to induce a dose-dependent activation of an Estrogen Response Element (ERE)-luciferase reporter gene in human breast cancer cells researchgate.net. This indicates that the compound can initiate transcription of estrogen-responsive genes. While its potency was lower than estradiol, it achieved a similar level of maximum gene activation, suggesting it can act as a full agonist at the receptor under certain conditions researchgate.net. This action implies that even with weak binding, this compound may influence the expression of genes regulated by estrogen receptors.
Non-Estrogen Receptor Mediated Mechanisms
Beyond its direct interactions with estrogen receptors, this compound is implicated in several signaling pathways that are independent of these nuclear receptors. Much of the mechanistic understanding in this area is derived from studies of its immediate precursor, 4-hydroxyestradiol (B23129) (4-OHE2), which shares structural similarities and is part of the same metabolic pathway.
The parent compound, 4-hydroxyestradiol, has been demonstrated to activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway plos.orgfiu.edu. This activation is linked to the production of reactive oxygen species (ROS) during the metabolism of 4-OHE2 plos.org. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Studies have shown that repeated treatment of mammary epithelial cells with 4-OHE2 leads to increased phosphorylation and activation of both PI3K and Akt plos.org. This ROS-mediated activation of the PI3K/Akt pathway may be a key mechanism through which 4-OHE2 contributes to the malignant transformation of breast epithelial cells plos.orgfiu.edu.
The precursor 4-hydroxyestradiol can activate the Antioxidant-Responsive Element (ARE), a key regulatory sequence in the promoter region of genes encoding detoxification and antioxidant enzymes nih.gov. This activation is notably independent of the estrogen receptor nih.gov. The mechanism involves the transcription factor NF-E2-related factor 2 (Nrf2). It is proposed that an electrophilic quinoid product formed during the metabolism of 4-OHE2 modifies specific thiol residues on the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm. This modification liberates Nrf2, allowing it to translocate to the nucleus and activate ARE-dependent gene transcription nih.gov. This activation is also dependent on the PI3K/Akt pathway, which can block Nrf2 nuclear translocation when inhibited nih.gov.
The modulation of the Nuclear Factor-kappaB (NF-kB) pathway by estrogen metabolites is complex. Estradiol is generally known to suppress NF-kB signaling, which plays a central role in inflammation nih.gov. In contrast, the catechol estrogen 4-hydroxyestradiol has been found to cause a transient activation of the redox-sensitive NF-kB transcription factor in human mammary epithelial cells nih.gov. This activation by 4-OHE2 may serve as a protective response against the oxidative stress induced by the compound itself nih.gov. Specific research on the direct effects of this compound on NF-kB signaling pathways is limited.
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the biological activities and mechanisms of action of the chemical compound This compound in relation to the outlined topics.
Specifically, no research data was found to detail the following for this compound:
Effects on Cellular Processes
Regulation of Vascular Endothelial Growth Factor-A (VEGF-A) Expression
Therefore, this article cannot be generated as requested due to the absence of scientific studies on the specified biological activities of this compound.
Role of 3 O Methyl 4 Hydroxy Estradiol in Health and Disease
Cancer Research
The investigation into the roles of estrogen metabolites in cancer has identified 4-hydroxyestradiol (B23129) (4-OHE2) as a key player in the development of hormone-sensitive cancers, such as breast cancer. bslonline.org The metabolic pathway of estrogens can become unbalanced, leading to an accumulation of carcinogenic metabolites. nih.gov The conversion of 4-OHE2 to its methylated form, 3-O-Methyl 4-Hydroxy Estradiol (B170435), is a critical protective mechanism against the genotoxic effects of its precursor.
The 4-hydroxylation pathway of estrogen metabolism is strongly implicated in mammary carcinogenesis. nih.gov The metabolite 4-OHE2 is considered a potent carcinogen due to its ability to be oxidized to a highly reactive quinone. bslonline.orgnih.gov This reactive intermediate can directly damage DNA, initiating the process of malignant transformation in mammary epithelial cells. nih.govnih.gov Studies have shown that a single treatment with 4-OHE2 can transform normal mouse mammary epithelial cells. nih.gov The detoxification of 4-OHE2 through methylation to 3-O-Methyl 4-Hydroxy Estradiol is therefore a vital process in preventing the initiation of breast cancer.
The carcinogenic effects of 4-OHE2 are primarily attributed to its ability to induce oxidative DNA damage and form DNA adducts. bslonline.orgnih.gov This process is a key step in the initiation of estrogen-related cancers.
4-hydroxyestradiol (4-OHE2) is readily oxidized to form estradiol-3,4-quinone (B1197220) (E2-3,4-Q), a highly electrophilic molecule. pnas.orgnih.govoup.com This conversion can be catalyzed by enzymes like cytochrome P450 or peroxidases. nih.gov The redox cycling between 4-OHE2 and E2-3,4-Q also leads to the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. bslonline.orgrupahealth.com Both E2-3,4-Q and ROS can cause significant damage to cellular macromolecules, including DNA. bslonline.orgnih.gov This oxidative stress is a major contributor to the genotoxicity of 4-OHE2. nih.gov
The highly reactive Estradiol-3,4-quinone (E2-3,4-Q) can covalently bind to DNA, forming DNA adducts. nih.govpnas.org The primary adducts formed are depurinating adducts, where the estrogen metabolite attaches to the purine (B94841) bases of DNA, specifically at the N3 position of adenine (B156593) (4-OHE2-1-N3Ade) and the N7 position of guanine (B1146940) (4-OHE2-1-N7Gua). nih.govoup.comnih.gov These adducts are unstable and are readily lost from the DNA backbone, creating apurinic sites. nih.govpnas.org Errors in the cellular repair of these apurinic sites can lead to mutations in critical genes, which is a fundamental step in the initiation of cancer. nih.govpnas.org The formation of these depurinating adducts is considered a key mechanism by which 4-OHE2 initiates carcinogenesis. oup.comnih.gov
| Adduct Type | Precursor | DNA Base | Position of Adduction | Significance |
| 4-OHE2-1-N3Ade | E2-3,4-Q | Adenine | N3 | Depurinating adduct leading to apurinic sites and potential mutations. nih.govnih.gov |
| 4-OHE2-1-N7Gua | E2-3,4-Q | Guanine | N7 | Depurinating adduct leading to apurinic sites and potential mutations. pnas.orgnih.govnih.gov |
Catechol-O-methyltransferase (COMT) is a crucial enzyme in the detoxification of catechol estrogens, including 4-OHE2. nih.govmyhealingcommunity.com COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl group of the catechol estrogen, converting 4-OHE2 into the less harmful this compound. nih.govnih.gov This methylation process prevents the oxidation of 4-OHE2 to the carcinogenic E2-3,4-Q and thereby reduces the formation of DNA adducts and oxidative stress. nih.gov
Genetic polymorphisms in the COMT gene can lead to variations in enzyme activity. pan.olsztyn.pl Individuals with low-activity COMT variants may have a reduced capacity to detoxify catechol estrogens, leading to higher levels of genotoxic 4-OHE2 and an increased risk for developing hormone-associated cancers, including breast cancer. myhealingcommunity.compan.olsztyn.pl Therefore, COMT activity plays a significant modulatory role in an individual's susceptibility to estrogen-induced carcinogenesis. aacrjournals.org
Given the role of 4-OHE2 in carcinogenesis, there is considerable interest in its potential as a biomarker for cancer risk. nih.gov Elevated levels of 4-OHE2 and its DNA adducts have been observed in women with breast cancer compared to control groups. bslonline.org The ratio of 4-OHE2 to its detoxified methylated counterpart, this compound, could serve as an indicator of an individual's metabolic profile and their potential risk for developing estrogen-related cancers. pnas.orgnih.gov Monitoring the levels of these metabolites and the activity of enzymes like COMT could aid in identifying individuals at higher risk and may provide a basis for targeted cancer prevention strategies. bslonline.orgoup.com
Malignant Transformation of Cells In Vitro and In Vivo
The role of this compound in carcinogenesis is primarily understood in contrast to its precursor, 4-hydroxyestradiol (4-OH-E2). The conversion of the highly reactive and procarcinogenic 4-OH-E2 into 4-methoxyestradiol (B23171) is considered a crucial detoxification step in estrogen metabolism. rupahealth.comtaylorandfrancis.com The methylation process, facilitated by the enzyme catechol-O-methyltransferase (COMT), transforms 4-OH-E2 into a more stable and relatively inert metabolite. taylorandfrancis.com
Unlike 4-OH-E2, which can oxidize into reactive quinones that damage DNA and promote mutations, 4-methoxyestradiol is significantly less genotoxic. rupahealth.comrupahealth.com This reduction in reactivity is believed to shield against the oxidative DNA damage that can initiate cancer. rupahealth.com Consequently, the metabolic pathway leading to 4-methoxyestradiol is seen as protective against the development of hormone-dependent cancers. rupahealth.com
Furthermore, research indicates that 4-methoxyestradiol possesses antiproliferative and antiangiogenic properties, meaning it can inhibit the rapid multiplication of cells and the formation of new blood vessels that tumors require for growth. rupahealth.comrupahealth.com These characteristics have led to its investigation as a potential therapeutic agent in oncology, a role opposite to that of a carcinogen. rupahealth.comrupahealth.com
Table 1: Comparative Properties of 4-Hydroxy Estradiol and this compound
| Feature | 4-Hydroxy Estradiol (4-OH-E2) | This compound (4-MeOE2) |
|---|---|---|
| Carcinogenic Potential | High, considered a procarcinogen rupahealth.comtaylorandfrancis.com | Low, considered a detoxification product rupahealth.com |
| Genotoxicity | Can form reactive quinones that damage DNA rupahealth.com | Less genotoxic than its precursor rupahealth.com |
| Cellular Effects | Induces malignant transformation nih.gov | Exhibits antiproliferative effects rupahealth.comrupahealth.com |
| Metabolic Pathway | Precursor metabolite of estradiol taylorandfrancis.com | Formed by methylation of 4-OH-E2 via COMT taylorandfrancis.com |
| Therapeutic Potential | Associated with cancer initiation rupahealth.com | Investigated for antiangiogenic/anticancer roles rupahealth.comrupahealth.com |
Attenuation of Spindle-Assembly Checkpoint Function
The spindle-assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during cell division (mitosis). wikipedia.org A functional SAC prevents the premature separation of duplicated chromosomes until each is correctly attached to the mitotic spindle, thereby preventing aneuploidy (an abnormal number of chromosomes), a hallmark of many cancers. wikipedia.org
Research has demonstrated that the estrogen metabolite 4-hydroxyestradiol (4-OH-E2) can compromise the function of the spindle-assembly checkpoint. nih.gov This disruption leads to genomic instability and is a mechanism through which 4-OH-E2 contributes to carcinogenesis. nih.gov However, there is no evidence to suggest that its methylated metabolite, this compound, shares this detrimental activity. The methylation of 4-OH-E2 to form 4-methoxyestradiol is a detoxification process, rendering the resulting compound less reactive and harmful. rupahealth.comtaylorandfrancis.com
Cardiovascular Health
This compound has been investigated for its role in the cardiovascular system, where it appears to have some protective effects. Studies have shown that it can inhibit the migration, proliferation, and synthesis of collagen in vascular smooth muscle cells. rupahealth.com These actions may help reduce the risk of vascular diseases like atherosclerosis. rupahealth.com
Role in Hypertension
Despite its potentially beneficial effects on vascular cells, the role of this compound in blood pressure regulation is complex. In a mouse model of hypertension induced by angiotensin II, the production of both 4-hydroxyestradiol and its metabolite, 4-methoxyestradiol, was found to exacerbate high blood pressure. ahajournals.org This suggests that under specific pathological conditions involving the renin-angiotensin system, 4-methoxyestradiol may contribute to hypertension. ahajournals.org In contrast, the isomeric metabolite 2-methoxyestradiol (B1684026) has been shown to reduce angiotensin II-induced hypertension. nih.gov
Interactions with the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a hormonal cascade that plays a central role in regulating blood pressure. oup.com The hypertensive effect of this compound has been specifically observed in animal models where hypertension is induced by angiotensin II, a key peptide in the RAS. ahajournals.org This finding indicates a direct or indirect interaction between this estrogen metabolite and the renin-angiotensin system. While its cousin, 2-methoxyestradiol, has been found to attenuate hypertension by downregulating the angiotensin type 1 receptor (AT1R), the mechanism by which 4-methoxyestradiol exacerbates angiotensin II-induced hypertension is distinct and highlights the varied effects of different estrogen metabolites within this system. ahajournals.orgbohrium.com
Other Potential Physiological Roles
Beyond its roles in cancer and cardiovascular health, this compound exhibits several other biological properties. It has been noted for having anti-inflammatory effects and demonstrates minimal affinity for the primary estrogen receptors, distinguishing its activity from that of its parent hormone, estradiol. rupahealth.comwikipedia.org Additionally, it does not have a significant impact on the levels of steroid hormone binding globulin (SHBG). rupahealth.com The compound's antiangiogenic and antiproliferative activities are also being explored for therapeutic applications beyond cancer. rupahealth.comrupahealth.com
In Vitro and in Vivo Research Models
Cell Culture Models
Breast Cancer Cell Lines (e.g., MCF-7, MCF-10F)
The study of 3-O-Methyl 4-Hydroxy Estradiol (B170435) and its precursor, 4-hydroxyestradiol (B23129) (4-OHE2), in breast cancer cell lines such as MCF-7 and MCF-10F has provided valuable insights into estrogen metabolism and its potential role in carcinogenesis.
In the human breast cancer cell line MCF-7, the metabolism of estradiol primarily leads to the formation of small amounts of estrone (B1671321), 2-hydroxyestradiol (B1664083), 2-hydroxyestrone (B23517), and estriol. nih.gov The formation of 4-hydroxyestrogens is a minor pathway in these cells under normal conditions. nih.gov However, the introduction of 4-OHE2 to MCF-10F cells, an immortalized human breast epithelial cell line, has been shown to induce neoplastic transformation. nih.gov This transformation is linked to the production of reactive oxygen species and the upregulation of heme oxygenase-1 (HO-1). nih.gov
The enzyme responsible for the conversion of 4-OHE2 to 3-O-Methyl 4-Hydroxy Estradiol is catechol-O-methyltransferase (COMT). Studies in MCF-10F cells have highlighted the critical role of COMT in detoxifying catechol estrogens. When COMT activity is inhibited, there is an increase in the formation of depurinating DNA adducts, which can lead to mutations and potentially initiate cancer. nih.gov This suggests that the methylation of 4-OHE2 to form this compound is a crucial protective mechanism within breast epithelial cells.
Synthetic analogs of 4-hydroxyestradiol have been evaluated for their estrogen receptor binding activity in MCF-7 cells. One such analog, 4-(hydroxymethyl)estradiol, exhibited similar estrogen receptor affinity as 4-hydroxyestradiol but did not stimulate the growth of MCF-7 cells at concentrations up to 1 µM. nih.gov
Interactive Data Table: Effect of 4-Hydroxyestradiol on MCF-10F Cells
| Treatment | Observation | Implication |
| 4-OHE2 | Induces neoplastic transformation | Potential role in carcinogenesis |
| 4-OHE2 | Upregulates heme oxygenase-1 (HO-1) | Involvement of oxidative stress pathways |
| 4-OHE2 with COMT inhibition | Increased formation of DNA adducts | Detoxification role of methylation |
Human Female Osteoblastic Cells
Research into the effects of estrogens on bone health has extensively utilized human female osteoblastic cell models. Estrogens are known to play a crucial role in maintaining skeletal mass, and osteoblasts, the bone-forming cells, are direct targets of estrogen action as they express estrogen receptors (ER).
Studies have shown that both mechanical strain and estrogens stimulate osteoblast proliferation through ER-mediated effects. Specifically, ERα appears to mediate the proliferative response, while ERβ is involved in the acute down-regulation of the Wnt antagonist sclerostin, a key regulator of bone formation. nih.gov The activation of ERβ, either by estradiol or by mechanical strain, leads to a decrease in sclerostin expression, which in turn promotes osteogenesis. nih.gov
While direct studies on this compound in human osteoblastic cells are limited, the known estrogenic activity of its parent compound, 4-hydroxyestradiol, suggests a potential role in modulating osteoblastic function. The conversion of 4-hydroxyestradiol to its 3-O-methylated form would likely alter its binding affinity for ERα and ERβ, thereby potentially modifying its impact on osteoblast proliferation and differentiation.
Human Endometrial Cells
The endometrium is a primary target tissue for estrogens, and its cyclic changes are tightly regulated by hormonal fluctuations. The expression of catechol-O-methyl transferase (COMT), the enzyme that catalyzes the formation of this compound, has been studied in human endometrial stromal cells.
Research has shown that COMT expression in the human endometrium is hormonally regulated, with its protein expression being up-regulated during the proliferative phase and down-regulated in the midsecretory phase of the menstrual cycle. nih.gov In vitro studies using primary human endometrial stromal cells have demonstrated that estrogen up-regulates the expression of the soluble form of COMT, while progesterone has the opposite effect. nih.gov
These findings indicate that the local production of methylated catechol estrogens, including this compound, within the endometrium is influenced by the hormonal milieu. The resulting metabolites may then exert their own biological effects on endometrial cell proliferation and differentiation.
Animal Models
Mouse Models (e.g., Uterotrophic Potency Studies, Angiotensin II-induced Hypertension, Transgenic Mice)
Mouse models have been instrumental in elucidating the in vivo effects of estrogens and their metabolites.
Uterotrophic Potency Studies: The uterotrophic assay in immature or ovariectomized mice is a standard method for assessing the estrogenic activity of a compound. researchgate.netnih.gov Studies have shown that 4-hydroxyestradiol possesses a uterotrophic potency close to that of 17β-estradiol. bioscientifica.com This indicates that 4-hydroxyestradiol is a potent estrogen in vivo. The methylation of 4-hydroxyestradiol to this compound would likely modulate this activity, although specific studies on the uterotrophic potency of the methylated metabolite are not widely available. Research on the binding of 4-hydroxyestradiol to mouse uterine cytosolic protein has revealed the presence of a specific binding protein for this catechol estrogen, distinct from the classical estrogen receptors. bioscientifica.comnih.gov
Angiotensin II-induced Hypertension: The role of estrogen metabolites in cardiovascular health has been investigated in mouse models of hypertension. In a study using female mice, the 17β-estradiol metabolite 2-methoxyestradiol (B1684026) was found to protect against angiotensin II-induced hypertension. nih.gov This protective effect was associated with the inhibition of cytosolic phospholipase A2α activity and the reduced production of prohypertensive eicosanoids. nih.gov Given the structural similarities between 2-methoxyestradiol and this compound, it is plausible that the latter may also have protective cardiovascular effects.
Transgenic Mice: Transgenic mouse models are valuable tools for studying the long-term effects of hormonal imbalances and the role of specific genes in disease development. For instance, transgenic mice have been used to investigate the impact of estrogens in models of Alzheimer's disease. nih.gov While specific transgenic models focused on this compound are not prominent in the literature, such models could be developed to explore the physiological functions of this particular metabolite.
Rat Models (e.g., Uterine Protein Binding, Mammary Gland Studies, Ovariectomized Rats)
Rat models have provided significant data on the metabolism and biological effects of catechol estrogens.
Uterine Protein Binding: The rat uterus contains specific nuclear estrogen-binding sites, and studies have characterized the binding of estradiol to these receptors. researchgate.netnih.gov While direct binding studies of this compound in the rat uterus have not been extensively reported, the O-methylation of 4-hydroxyestradiol has been studied in the context of estrogen-induced carcinogenesis. The inhibition of this methylation process in target tissues like the rat pituitary and uterus could lead to an accumulation of 4-hydroxyestradiol, which may then contribute to DNA damage. nih.govcncb.ac.cn
Mammary Gland Studies: The metabolism of 4-hydroxyestradiol has been investigated in the mammary glands of female ACI rats. When 4-hydroxyestradiol was injected into the mammary glands, it was metabolized to form depurinating DNA adducts. oup.comnih.gov The formation of 4-methoxyestradiol (B23171) (this compound) was also detected, indicating that O-methylation is a metabolic pathway for 4-hydroxyestradiol in this tissue. oup.com Interestingly, continuous treatment of ACI rats with 4-hydroxyestradiol did not induce mammary cancer, suggesting that this catechol estrogen may not be a potent carcinogen on its own in this model. nih.gov
Ovariectomized Rats: Ovariectomized rat models are frequently used to study the effects of hormone replacement. While specific studies focusing on this compound in ovariectomized rats are not abundant, research on related compounds has been conducted. For example, the estrogen metabolite 2-methoxyestradiol has been shown to attenuate blood pressure in hypertensive rats. frontiersin.orgbohrium.com
Interactive Data Table: In Vivo Studies of 4-Hydroxyestradiol and its Metabolites
| Animal Model | Tissue/System | Finding |
| Mouse | Uterus | 4-Hydroxyestradiol exhibits potent uterotrophic activity. |
| Mouse | Cardiovascular | 2-Methoxyestradiol protects against angiotensin II-induced hypertension. |
| Rat | Mammary Gland | 4-Hydroxyestradiol is metabolized to 4-methoxyestradiol and DNA adducts. |
| Rat | Mammary Gland | Continuous 4-hydroxyestradiol treatment did not induce mammary cancer in ACI rats. |
Hamster Models (e.g., Kidney Tumors, Urinary Metabolite Analysis)
The Syrian hamster has been a pivotal animal model in the study of estrogen-induced carcinogenesis, particularly in the context of kidney tumors. Research using this model has provided significant insights into the metabolic activation of estrogens and the role of specific metabolites, such as 4-hydroxyestradiol, a precursor to this compound, in the initiation of renal cancer.
Studies have demonstrated that chronic administration of estrogens, including estradiol, can induce renal carcinomas in male Syrian hamsters. nih.gov The mechanism is believed to involve the metabolic conversion of parent estrogens to catechol estrogens, which can then undergo further oxidation to reactive quinones that damage DNA. researchgate.netoup.com
A key area of investigation in hamster models has been the differential metabolism of estrogens in the kidney compared to the liver. The kidney shows a higher propensity for 4-hydroxylation of estradiol, a pathway linked to carcinogenesis, whereas the liver predominantly favors 2-hydroxylation, a more benign pathway. nih.gov This tissue-specific metabolic profile is considered a crucial factor in the vulnerability of the hamster kidney to estrogen-induced tumors. nih.govnih.gov
Kidney Tumor Induction
Research has directly implicated 4-hydroxyestradiol as a potent carcinogen in the hamster kidney. Studies comparing the carcinogenic activity of different catechol estrogens have shown that 4-hydroxyestradiol is as effective as the parent compound, estradiol, in inducing renal tumors. nih.gov In contrast, 2-hydroxyestradiol did not lead to tumor formation in the same model. nih.gov The process of O-methylation, which converts 4-hydroxyestradiol to 4-methoxyestradiol, is considered a detoxification pathway that can be impeded by the presence of 2-hydroxyestrogens, potentially increasing the carcinogenic risk posed by 4-hydroxyestrogens. oup.com
Table 1: Incidence of Kidney Tumors in Male Syrian Hamsters Treated with Estrogen Metabolites
This table summarizes the findings from a study investigating the carcinogenicity of different catechol estrogens after 175 days of treatment.
| Treatment Group | Number of Animals with Kidney Tumors / Total Animals | Tumor Incidence (%) |
|---|---|---|
| Estradiol | 4 / 5 | 80% |
| 4-Hydroxyestradiol | 4 / 5 | 80% |
| 2-Hydroxyestradiol | 0 / 5 | 0% |
| 2-Methoxyestradiol | 0 / 6 | 0% |
Urinary Metabolite Analysis
Analysis of urinary metabolites in hamsters treated with 4-hydroxyestradiol provides further evidence for the metabolic pathways leading to carcinogenic intermediates. These studies have identified a range of metabolites, conjugates, and DNA adducts in the urine. nih.gov The detection of depurinating DNA adducts, such as 4-OHE1(E2)-1-N7Gua, in the urine of these animals strongly suggests that the oxidation of 4-catechol estrogens to quinones and their subsequent reaction with DNA is a key event in tumor initiation. researchgate.netnih.gov
The metabolic profile in the urine also highlights the balance between activating and deactivating pathways. The formation of thioether conjugates (glutathione, cysteine, and N-acetylcysteine) indicates the oxidative conversion of 4-catechol estrogens to reactive quinones. nih.gov Concurrently, the presence of methoxy (B1213986) catechol estrogens points to the activity of catechol-O-methyltransferase (COMT) in detoxifying these compounds. nih.gov Research indicates that the oxidative pathway of 4-hydroxyestradiol is significantly more active than the methylation pathway in hamsters. nih.gov
Table 2: Urinary Metabolites Identified in Male Syrian Hamsters Treated with 4-Hydroxyestradiol
This table details the various metabolites and adducts found in the urine, indicating the metabolic fate of 4-hydroxyestradiol.
| Metabolite/Adduct Class | Specific Compounds Identified | Significance |
|---|---|---|
| Thioether Conjugates | 4-OHE1(E2)-2-SG, 4-OHE1(E2)-2-Cys, 4-OHE1(E2)-2-NAcCys | Indicates formation of reactive quinones from 4-catechol estrogens. |
| Depurinating DNA Adducts | 4-OHE1(E2)-1-N7Gua | Evidence of direct interaction between estrogen metabolites and DNA, a key step in carcinogenesis. |
| Methoxy Catechol Estrogens | 4-MeOE1, 4-MeOE2 | Represents the detoxification pathway via COMT methylation. |
| Parent Catechol Estrogens | 4-OHE1, 4-OHE2 | Indicates a portion of the administered compound and its oxidized form are excreted. |
These findings from hamster models underscore the critical role of metabolic activation, particularly 4-hydroxylation, in estrogen-induced renal carcinogenesis and highlight the utility of urinary metabolite analysis in identifying biomarkers of this process.
Q & A
Q. What are the established methodologies for synthesizing 3-O-Methyl 4-Hydroxy Estradiol, and how do they ensure structural fidelity?
While explicit synthesis protocols are not fully disclosed in public literature, common approaches involve methylating estradiol derivatives at the C3 position via chemical or enzymatic methods. For example, catechol-O-methyltransferase (COMT)-mediated methylation is a plausible pathway, as seen in related metabolites like 2-methoxyestradiol . Structural validation typically employs LC-MS/MS or NMR to confirm the methyl group at C3 and hydroxyl group at C4, ensuring no positional isomerization .
Q. How can researchers detect and quantify this compound in environmental or biological samples?
GC-MS and LC-MS/MS are gold-standard methods. GC-MS requires derivatization (e.g., silylation) to enhance volatility, while LC-MS/MS avoids this step and achieves sensitivity down to ng/L levels, as demonstrated for similar estradiol metabolites in wastewater . Critical parameters include ion transitions (e.g., m/z 302 → 145 for quantification) and chromatographic separation to resolve co-eluting isomers .
Q. What are the primary biological roles of this compound in estrogen receptor (ER) signaling pathways?
The compound’s methyl group at C3 reduces binding affinity to ERα/β compared to estradiol, but the hydroxyl at C4 may enable redox activity. In vitro assays using ER-positive cell lines (e.g., MCF-7) with luciferase reporters can quantify transcriptional activation. Competitive binding assays with radiolabeled estradiol (e.g., ³H-E2) further characterize receptor interactions .
Advanced Research Questions
Q. How does this compound modulate hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF) in cancer models?
Studies on related metabolites (e.g., 4-hydroxy estradiol) show activation of the PI3K/Akt/mTOR pathway, leading to HIF-1α stabilization and VEGF upregulation in ovarian carcinoma cells . For this compound, parallel experiments using siRNA knockdown of HIF-1α or VEGF inhibitors (e.g., bevacizumab) in hypoxic tumor models (e.g., OVCAR-3) can elucidate mechanistic contributions .
Q. What experimental strategies resolve contradictions in reported estrogenic vs. anti-estrogenic effects of this compound?
Contradictions may arise from cell type-specific metabolism (e.g., differential expression of CYP450 or COMT enzymes) or assay conditions (e.g., serum-free vs. serum-containing media). Dual-luciferase assays in ER-negative cells transfected with ER isoforms, combined with metabolite profiling (LC-HRMS), can isolate direct vs. indirect effects .
Q. How does the compound’s metabolic stability influence its pharmacokinetic profile in preclinical models?
In vivo studies in rodents require monitoring phase I/II metabolism. Bile-duct cannulated models can track biliary excretion, while LC-MS/MS quantifies parent compound and glucuronidated/sulfated metabolites in plasma. Comparative studies with deuterated analogs (e.g., 3-O-Methyl Estradiol-d3) improve metabolic pathway resolution .
Q. What are the ethical and methodological considerations for human studies involving this compound?
For clinical trials, ethical approval mandates lay-language summaries of risks (e.g., hormonal disruption) and benefits. Double-blind, placebo-controlled designs with stratified randomization by sex/hormonal status minimize bias. Endpoints must align with FDA/EMA guidelines for hormone-related endpoints (e.g., estradiol suppression thresholds) .
Data Contradiction Analysis
Q. Why do some studies report pro-angiogenic effects of this compound, while others suggest anti-angiogenic activity?
Discrepancies may stem from concentration-dependent biphasic effects. Low doses (nM range) may activate ERK1/2 pathways, promoting angiogenesis, while higher doses (µM range) induce oxidative stress and endothelial cell apoptosis. Dose-response curves in HUVEC tubule formation assays, paired with ROS detection kits, can clarify this duality .
Methodological Resources
- Analytical Standards : Use certified reference materials (e.g., Cayman Chemical’s 4-Androstenediol protocols) for LC-MS/MS calibration .
- Cell Models : Hepa1-6 (mouse hepatocellular carcinoma) or AR42J (rat pancreatic) cells for metabolic studies .
- Ethical Compliance : Follow NIH/FDA guidelines for hormone trials, including Data Safety Monitoring Boards (DSMBs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
